molecular formula C13H24N4 B1476168 (1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazol-4-yl)methanamine CAS No. 2098062-66-7

(1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B1476168
CAS No.: 2098062-66-7
M. Wt: 236.36 g/mol
InChI Key: NDSZEJZWFCKKTK-UHFFFAOYSA-N
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Description

(1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazol-4-yl)methanamine is a useful research compound. Its molecular formula is C13H24N4 and its molecular weight is 236.36 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[1-(4-tert-butylcyclohexyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4/c1-13(2,3)10-4-6-12(7-5-10)17-9-11(8-14)15-16-17/h9-10,12H,4-8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSZEJZWFCKKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazol-4-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and antimicrobial research. This article reviews the current understanding of its biological activity, supported by case studies and research findings.

  • Molecular Formula : C13H23N3
  • Molecular Weight : 237.34 g/mol
  • CAS Number : 2098100-78-6
  • Purity : Minimum 95%

Biological Activity Overview

The biological activity of this compound is primarily assessed through its effects on various pathogens and its potential therapeutic applications. Notably, triazole derivatives have been recognized for their diverse pharmacological properties.

Antiviral Activity

Research indicates that compounds containing the triazole moiety exhibit significant antiviral properties. For instance, derivatives similar to this compound have shown effectiveness against influenza viruses. Studies have demonstrated that certain triazoles can reduce viral infectivity significantly:

CompoundVirus StrainReduction in Infectivity
Compound 1H3N2>90%
Compound 2H1N1>90%
Compound 3H3N2Moderate

These results suggest that modifications in the triazole structure can enhance antiviral efficacy, potentially leading to new therapeutic agents against influenza and other viral infections .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been explored. For example, some studies have reported that related compounds exhibit activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4–8 µg/mL against resistant strains .

Study 1: Antiviral Efficacy

A study conducted on a series of triazole derivatives demonstrated that structural modifications significantly influenced their antiviral activity against influenza viruses. The presence of specific substituents at the C-4 position of the triazole ring was crucial for enhancing efficacy . The study showed that compounds with methoxy groups exhibited better potency compared to those with less polar substituents.

Study 2: Antimicrobial Effects

In another investigation focusing on the antimicrobial properties of triazoles, a derivative similar to this compound was tested against clinical isolates of Mycobacterium tuberculosis. The compound demonstrated promising results with MIC values indicating effective inhibition of bacterial growth .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of triazole derivatives and their biological activity has been a focal point in research. Key findings include:

  • Substituent Effects : The nature and position of substituents on the triazole ring significantly affect biological activity.
  • Hydrophobicity : Increased hydrophobic character often correlates with improved membrane penetration and bioactivity.

Table summarizing SAR findings:

Substituent PositionEffect on Activity
C-4 MethoxyIncreased potency
C-4 BenzoyloxyEnhanced activity
C-3 MethylDecreased activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 2
(1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazol-4-yl)methanamine

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